molecular formula C24H26N4O4 B10981692 N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10981692
M. Wt: 434.5 g/mol
InChI Key: OUZMIMXZGCZLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide is a structurally complex compound featuring a pyrrolidin-5-one core substituted with a 3-methoxyphenyl group. The molecule is further functionalized with an ethylamino linker bridging the pyrrolidinone carbonyl to a 1-methylindole-2-carboxamide moiety.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-[[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C24H26N4O4/c1-27-20-9-4-3-6-16(20)12-21(27)24(31)26-11-10-25-23(30)17-13-22(29)28(15-17)18-7-5-8-19(14-18)32-2/h3-9,12,14,17H,10-11,13,15H2,1-2H3,(H,25,30)(H,26,31)

InChI Key

OUZMIMXZGCZLIA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the key intermediates, which are then coupled through a series of reactions. Common synthetic routes include:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Coupling with Indole Carboxamide: The final step involves coupling the pyrrolidinone intermediate with the indole carboxamide under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs, emphasizing structural variations, physicochemical properties, and synthetic methodologies.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Synthesis Highlights Notable Features
Target Compound :
N-[2-({[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide
C25H27N4O4 - 5-Oxopyrrolidin-3-yl carbonyl
- 3-Methoxyphenyl
- 1-Methylindole-2-carboxamide
Not explicitly detailed in evidence; likely involves peptide coupling for amide bond formation. Indole substitution at position 2 may enhance steric selectivity compared to position 3 isomers .
Analog 1 :
N-[2-({[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide ()
C25H27N4O4 - Indole-3-carboxamide
- Identical pyrrolidinone core
Industrial-scale synthesis (99% purity) via undisclosed methods; sold as 25 kg batches. Positional isomerism at indole (C2 vs. C3) may alter binding kinetics or metabolic stability .
Analog 2 :
N-((R)-1-oxo-1-(((R)-1-oxo-3-((R)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-1H-indole-5-carboxamide ()
C27H28N4O5 - 2-Oxopyrrolidin-3-yl
- Indole-5-carboxamide
- Phenylalanine-like backbone
18-hour synthesis time; stereochemical complexity (R-configuration). Peptidomimetic design with chiral centers; potential for protease targeting .
Analog 3 :
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide ()
C25H16ClF3N3O2S - Thiazolidin-4-one core
- 5-Chloroindole
- Trifluoromethylphenyl
Synthesis involves thiazolidinone ring formation. Thiazolidinone replaces pyrrolidinone; trifluoromethyl group enhances lipophilicity .
Analog 4 :
N-[(2S)-1-({(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide ()
C27H34N6O5 - 4-Methoxyindole-2-carboxamide
- L-Leucine/L-alaninamide backbone
- Cyano group
Multi-step synthesis using phosphorous oxychloride and controlled temperatures (-35°C). Peptide-like structure with stereospecificity; NMR-confirmed purity .

Key Findings from Comparative Analysis

Structural Diversity: Heterocyclic Cores: The target compound’s pyrrolidin-5-one core () contrasts with Analog 3’s thiazolidinone, which may confer distinct electronic and steric properties . Indole Substitution: Positional isomerism (C2 vs. C3/C5) in indole-carboxamides influences target engagement. For example, Analog 2’s indole-5-carboxamide may favor bulkier binding pockets .

Synthetic Complexity :

  • Analog 4’s synthesis () requires stringent temperature control and chiral reagents, suggesting higher complexity than the target compound’s likely route.
  • Industrial-scale production of Analog 1 () highlights feasibility for large batches, though purity standards (99%) may vary by application.

Functional Group Impact: Methoxy vs. Trifluoromethyl: The target’s 3-methoxyphenyl group offers moderate electron-donating effects, whereas Analog 3’s trifluoromethyl enhances metabolic resistance .

Biological Activity

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of the compound's biological activity based on recent research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C23H26N4O3C_{23}H_{26}N_{4}O_{3} with a molecular weight of approximately 406.48 g/mol. Its structure features an indole core, a pyrrolidine ring, and a methoxyphenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H26N4O3
Molecular Weight406.48 g/mol
LogP3.5547
Polar Surface Area47.994 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are crucial in cell cycle regulation and proliferation.
  • Apoptosis Induction : It has been shown to activate caspase pathways, leading to programmed cell death in cancer cells. This effect is mediated through both intrinsic and extrinsic apoptotic pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Cell Viability Assays : The compound showed IC50 values ranging from 89 to 137 nM against EGFR, indicating potent inhibition comparable to established drugs like erlotinib (IC50 = 80 ± 5 nM) .
  • Caspase Activation : Treatment with the compound resulted in an increase in active caspase-3 levels by 8–10 folds compared to control cells, suggesting strong apoptotic induction .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on CDK2 and EGFR:

Target EnzymeIC50 Value (nM)
CDK295 ± 8
EGFR89 ± 6

These findings illustrate the compound's potential as a dual-action agent targeting critical pathways in cancer progression.

Study on Antiproliferative Effects

A study conducted on breast cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptosis through caspase pathways, highlighting its potential as a therapeutic agent .

Study on Enzyme Interaction

In another investigation, the compound was assessed for its ability to inhibit EGFR activity. The results indicated that it significantly suppressed EGFR phosphorylation, which is vital for downstream signaling involved in cell proliferation and survival .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.